molecular formula C11H16ClNO B575165 (R)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride

(R)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride

カタログ番号: B575165
分子量: 213.70 g/mol
InChIキー: PMBXUCCIODNPGO-HNCPQSOCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(R)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride” is a chiral primary amine derivative of the tetralin (1,2,3,4-tetrahydronaphthalene) scaffold. The compound features a methoxy group at the 7-position of the aromatic ring and an amine group at the 2-position of the saturated tetrahydronaphthalene system. Its (R)-configuration at the chiral center distinguishes it from its (S)-enantiomer, which may exhibit divergent pharmacological or physicochemical properties .

特性

IUPAC Name

(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11;/h3,5,7,10H,2,4,6,12H2,1H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBXUCCIODNPGO-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2)N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CC[C@H](C2)N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Reductive Amination

Reductive amination of ketones using sodium cyanoborohydride or ammonium acetate converts 7-methoxy-2-tetralone to the corresponding amine. Source notes that this method requires precise pH control to avoid over-reduction, achieving 70–75% yields.

Nitrile Reduction

Catalytic hydrogenation of nitriles offers higher stereoselectivity. For instance, source reduces 6-methoxy-naphthalene-2-carbonitrile with Raney Ni under H₂ pressure, yielding 90% primary amine. This approach minimizes byproducts compared to reductive amination.

Gabriel Synthesis

The Gabriel method, involving phthalimide intermediates, is less common due to harsh hydrolysis conditions. However, source reports its use for sterically hindered amines, with yields around 65%.

Enantiomeric Resolution

The (R)-configuration is achieved via chiral chromatography or diastereomeric salt formation . Source emphasizes chiralpak AD-H columns for analytical separation, while preparative-scale resolutions use (+)-ditoluoyl-tartaric acid to isolate the (R)-enantiomer with >98% ee.

Hydrochloride Salt Formation

The free base is treated with HCl gas or concentrated hydrochloric acid in anhydrous ether, yielding the hydrochloride salt. Source confirms a 95% conversion rate under controlled stoichiometry.

Comparative Analysis of Synthetic Routes

MethodKey StepsCatalyst/ConditionsYield (%)Purity (%)
Reductive AminationKetone → AmineNaBH₃CN, pH 6.57092
Nitrile HydrogenationCN → NH₂Pd/C, H₂ (50 psi)9098
Gabriel SynthesisPhthalimide → AmineHydrazine, HCl6585

Data synthesized from.

Optimization Strategies

Catalyst Selection

Pd/C outperforms Raney Ni in nitrile reductions, offering faster reaction times and higher selectivity. For Friedel-Crafts reactions, AlCl₃ remains optimal despite challenges in waste management.

Solvent Systems

Polar aprotic solvents (e.g., DMF , THF ) improve amine solubility, while methanol enhances hydrogenation rates.

Temperature Control

Hydrogenation at 50–60°C balances reaction speed and byproduct formation, whereas cyclization requires 0–5°C to prevent polyalkylation.

Challenges and Solutions

  • Regioselectivity : Directing groups (e.g., methoxy) guide substitution patterns during EAS, minimizing isomer formation.

  • Stereochemical Purity : Chiral auxiliaries like L-proline during reductive amination improve ee to >95%.

  • Byproduct Mitigation : Sequential purification via flash chromatography and recrystallization ensures >99% final purity .

化学反応の分析

    反応性: (R)-7-メトキシ-2-アミノテトラリン塩酸塩は、酸化、還元、置換など、さまざまな化学反応を起こす可能性があります。

    一般的な試薬と条件: 特定の試薬と条件に関する詳細な情報は、より詳細な研究が必要です。

    主な生成物: これらの反応から生成される生成物は、特定の反応経路と関与する官能基によって異なります。

  • 科学的研究の応用

      化学: 研究者はこの化合物の反応性、立体化学、合成的応用について研究しています。

      生物学: ドーパミン受容体の機能を調べるためのツール化合物として役立つ可能性があります。

      医学: その潜在的な治療的応用はまだ調査中です。

      工業: 工業的応用に関する情報は限られています。

  • 作用機序

    類似化合物との比較

    Substituent Effects

    • Methoxy vs. In contrast, bromo () and fluoro () substituents increase molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .
    • Positional Isomerism (Amine at 1 vs. 2): The amine group’s position significantly impacts steric accessibility.

    Chirality and Enantiomer Differences

    The (R)-configuration of the target compound may confer distinct pharmacological selectivity. For instance, (S)-enantiomers of related tetralin amines often exhibit divergent receptor binding profiles, as seen in opioid and serotonin receptor ligands .

    Pharmacological Cross-Comparisons

    • Serotonin Modulation:
      The 6-methoxy-tetrahydro-beta-carboline () demonstrates that methoxy-substituted tetrahydro compounds can elevate tissue serotonin levels, suggesting a possible mechanism for the target compound. However, the beta-carboline scaffold differs significantly from tetralin, limiting direct extrapolation .
    • Analgesic Potential: NIH 8366 (3-(p-Aminophenethyl)-7-methoxy-1,2,4,5-tetrahydro-3-(3H)-benzazepine dihydrochloride) from shows analgesic activity in mice, highlighting the therapeutic relevance of methoxy-tetrahydro scaffolds in pain management .

    Physicochemical Properties

    • Solubility:
      While direct solubility data for the target compound are unavailable, a related (R)-7-methoxy-tetralin derivative (CAS 1423040-65-6) has a calculated solubility of 0.194–0.417 mg/mL, classified as “soluble” in aqueous systems .
    • Synthetic Accessibility: Synthesis of similar compounds (e.g., ) typically involves chloroform/methanol purification and tartaric acid salt formation, suggesting moderate synthetic complexity for the target compound .

    Key Findings and Limitations

    • Gaps in Data: Direct pharmacological studies on “(R)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride” are scarce; comparisons rely on structural analogs.
    • Critical Variables: Substituent type, position, and stereochemistry profoundly influence bioactivity and physicochemical behavior.
    • Industrial Relevance: Some analogs (e.g., 6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine HCl in ) are discontinued, underscoring the importance of substituent optimization for drug viability.

    生物活性

    (R)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride (CAS No. 170638-05-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

    • Molecular Formula : C11H16ClNO
    • Molecular Weight : 213.71 g/mol
    • IUPAC Name : (R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

    (R)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride acts primarily on the central nervous system (CNS) and has been studied for its interactions with various neurotransmitter systems. Its structural similarity to other naphthalene derivatives suggests potential dopaminergic activity, which may be beneficial in treating disorders such as Parkinson's disease and depression.

    Neuropharmacological Effects

    Research indicates that this compound may influence dopaminergic pathways. Initial studies suggest that it could serve as a tool compound for investigating dopamine receptor function. The compound's ability to modulate neurotransmitter release has implications for its use in neurodegenerative diseases.

    Antitumor Activity

    A study evaluated the cytotoxic effects of various methoxy-substituted compounds against cancer cell lines. Results indicated that derivatives similar to (R)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine exhibited significant cytotoxicity against mouse lymphoma cells with an IC50 value of approximately 1.5 µM . This suggests potential applications in cancer therapy.

    Antimicrobial Activity

    The antimicrobial properties of related compounds have been assessed against various bacterial and fungal strains. For instance, methoxy-substituted derivatives showed promising results with inhibition zones ranging from 10 to 29 mm against Gram-positive and Gram-negative bacteria . This highlights the compound's potential as an antimicrobial agent.

    Case Studies

    Case Study 1: Neuroprotective Effects
    In a controlled study involving animal models of Parkinson's disease, (R)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine was found to significantly reduce neuroinflammation and improve motor function scores compared to control groups. The mechanism was attributed to its ability to modulate dopaminergic signaling pathways.

    Case Study 2: Anticancer Properties
    A series of experiments conducted on human leukemia cell lines demonstrated that the compound exhibited dose-dependent cytotoxicity. The IC50 values were determined through MTT assays, indicating that concentrations as low as 5 µM were effective in inhibiting cell proliferation.

    Comparative Analysis with Similar Compounds

    Compound NameMolecular WeightIC50 (µM)Biological Activity
    (R)-7-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride213.711.5 (Lymphoma)Cytotoxic
    7-Methoxy-1,2,3,4-tetrahydro-2-naphthalenamine212.7010 (Breast Cancer)Cytotoxic
    (R)-7-MeO-DPAT245.30Not AvailableDopaminergic

    Q & A

    Q. Table 1: Comparative Receptor Binding Affinity

    CompoundD2 Receptor (Ki, nM)D3 Receptor (Ki, nM)
    (R)-Enantiomer3.1 ± 0.22.3 ± 0.1
    (S)-Enantiomer28.5 ± 1.525.0 ± 2.0
    Source: Radioligand assays using [³H]spiperone

    Q. Table 2: Synthetic Optimization via DFT

    Reaction StepSolventCalculated ΔG‡ (kcal/mol)Experimental Yield
    AcylationDMF18.985%
    CyclizationTHF22.372%
    Source:

    Key Research Gaps

    • Neuroprotective Mechanisms : Limited data on mitochondrial ROS modulation in Parkinson’s models ( suggests iron chelation potential but lacks direct evidence).
    • Metabolite Identification : No published LC-MS/MS profiles for major Phase I/II metabolites.

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。